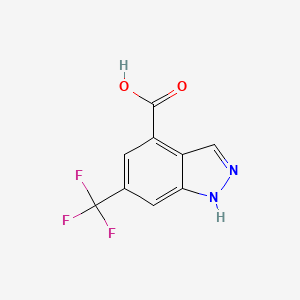
1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- is a heterocyclic compound that features an indazole core with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of o-haloaryl-N-tosylhydrazones mediated by copper (Cu2O) to form the indazole ring . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylates.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
1H-Indazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-Methyl-1H-indazole-4-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced potency and selectivity .
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-indazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5(8(15)16)6-3-13-14-7(6)2-4/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
CPOSDIAWEFZIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


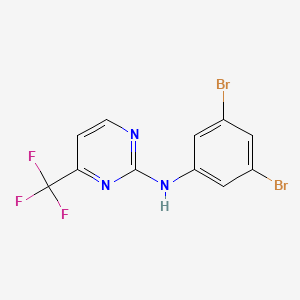
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)


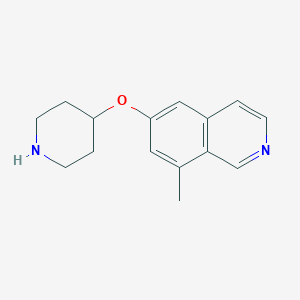
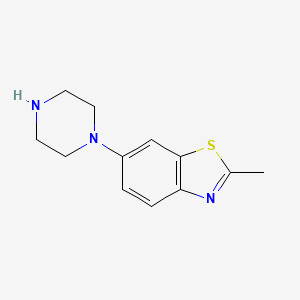

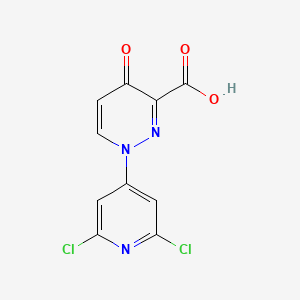
![N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
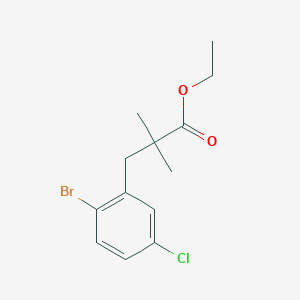
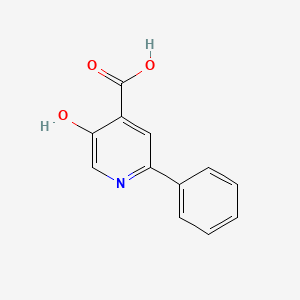
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)

